molecular formula C5H13NO3 B2364520 O-(1,3-Dimethoxypropan-2-yl)hydroxylamine CAS No. 1856733-36-2

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine

Cat. No. B2364520
CAS RN: 1856733-36-2
M. Wt: 135.163
InChI Key: ZRWYUCYYGVLSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is an organic compound with the molecular formula C5H13NO3 and a molecular weight of 135.16 . It is a liquid at room temperature . This compound has gained significant interest among scientists in recent years.


Synthesis Analysis

While specific synthesis methods for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, O-protected NH-free hydroxylamines have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .


Molecular Structure Analysis

The InChI code for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is 1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 . The InChI Key is ZRWYUCYYGVLSNG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, a study on O-protected NH-free hydroxylamines showed that they can be used as electrophilic aminating reagents for organic synthesis .


Physical And Chemical Properties Analysis

“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is a liquid at room temperature .

Scientific Research Applications

Electrophilic Aminating Reagents for Organic Synthesis

O-protected NH-free hydroxylamine derivatives, such as O-(1,3-Dimethoxypropan-2-yl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .

High Regio-, Chemo- and Stereoselectivity

These derivatives showcase high regio-, chemo- and stereoselectivity in their unprotected form . This makes them valuable for the late-stage functionalization of natural products, drugs, and functional molecules .

Biocatalysis, Organocatalysis, and Transition Metal Catalysis

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine and its derivatives can be used in various types of catalysis, including biocatalysis, organocatalysis, and transition metal catalysis . This versatility makes them useful in a wide range of chemical reactions .

Construction of Nitrogen-Enriched Compounds

These derivatives have been evaluated in the construction of nitrogen-enriched compounds . This includes primary amines, amides, and N-heterocycles .

Late-Stage Functionalization of Natural Products, Drugs, and Functional Molecules

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine and its derivatives showcase the late-stage functionalization of natural products, drugs, and functional molecules . This allows for the modification of these substances without the need for complete synthesis .

[3,3] Sigmatropic Shifts

Due to the weak N—O bond strength of hydroxylamine derivatives, their [3,3] σ shift can be carried out under mild conditions to afford complex molecules containing hydroxyl and amino groups . This makes them useful in the synthesis of complex organic compounds .

Safety and Hazards

The safety information for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

O-(1,3-dimethoxypropan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYUCYYGVLSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine

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